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An In-depth Technical Guide to the Pharmacokinetic Profile of Lanraplenib in Humans

Introduction
Lanraplenib (GS-9876) is an orally administered, selective, and potent second-generation

inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a non-receptor cytoplasmic tyrosine

kinase that plays a pivotal role in the signal transduction of various immune cells, including B-

cells, macrophages, and monocytes.[1][3] By targeting SYK, lanraplenib modulates

downstream signaling pathways involved in inflammation and autoimmunity, making it a

candidate for treating a range of autoimmune diseases.[2][4] It was developed to improve upon

first-generation SYK inhibitors like entospletinib by offering a pharmacokinetic profile suitable

for once-daily dosing and by eliminating the drug-drug interaction with proton pump inhibitors

(PPIs).[1][2] This guide provides a comprehensive overview of the human pharmacokinetic

profile of lanraplenib, its mechanism of action, and associated experimental protocols.

Mechanism of Action: SYK Inhibition
SYK is a critical mediator of immunoreceptor signaling.[1] Upon ligation of receptors such as

the B cell receptor (BCR) or Fc receptors (FcR), SYK is recruited and activated. This activation

initiates a cascade of downstream signaling events, leading to the phosphorylation of key

targets like B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2).[1] This

cascade ultimately activates multiple signaling pathways, including the phosphatidylinositol 3-

kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK)

pathways, which are crucial for B cell survival, activation, and migration.[1][4] Lanraplenib is
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an ATP-competitive inhibitor that binds to the active site of SYK, blocking its kinase activity and

thereby interrupting these inflammatory signaling cascades.[1][4]
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Caption: Lanraplenib inhibits the SYK signaling pathway.

Human Pharmacokinetic Profile
Pharmacokinetic studies of lanraplenib have been conducted in healthy human volunteers to

evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of lanraplenib identified

from clinical studies in humans.
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Parameter Value
Study Population /
Conditions

Source

Dosing Regimen

Single Doses: 2–50

mg Multiple Doses:

15–50 mg

Healthy Volunteers [1]

Half-Life (t½)
21.3–24.6 hours

(median, steady-state)

Healthy Volunteers

(following single

doses of 2-50 mg)

[1]

Time to Steady State

Not explicitly stated,

but t½ supports once-

daily dosing.

Healthy Volunteers [1]

Area Under the Curve

(AUC)
6.19 µM·hr

Healthy Volunteers

(single 45 mg dose)
[1]

AUC with PPI 6.46 µM·hr

Healthy Volunteers

(single 45 mg dose

with omeprazole 20

mg pretreatment)

[1]

Absorption Orally bioavailable. Healthy Volunteers [1]

Volume of Distribution

(Vd)
Not Available - [5]

Protein Binding Not Available - [5]

Metabolism Not Available - [5]

Route of Elimination Not Available - [5]

Clearance Not Available - [5]

Experimental Protocols
Phase 1 Single and Multiple Ascending Dose (SAD/MAD)
Study
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The initial evaluation of lanraplenib's safety and pharmacokinetics was performed in a Phase

1 study involving healthy human volunteers.

Methodology:

Study Design: A randomized, placebo-controlled, dose-escalation study.

Population: Healthy adult volunteers.

Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single oral dose of

lanraplenib (ranging from 2 mg to 50 mg) or a placebo.[1]

Multiple Ascending Dose (MAD) Phase: Cohorts of subjects received multiple oral doses of

lanraplenib (ranging from 15 mg to 50 mg) or a placebo, typically once daily to assess

accumulation and steady-state pharmacokinetics.[1]

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points

post-dosing to measure plasma concentrations of lanraplenib.

Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life were

calculated from the plasma concentration-time data. Safety and tolerability were monitored

throughout the study.
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Caption: Workflow for a Phase 1 SAD/MAD pharmacokinetic study.
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Proton Pump Inhibitor (PPI) Interaction Study
A key objective in the development of lanraplenib was to avoid the pH-dependent absorption

issues seen with its predecessor, entospletinib.[1][2] A clinical study was conducted to confirm

the absence of a drug-drug interaction with PPIs.

Methodology:

Study Design: A crossover or parallel-group study in healthy volunteers.

Treatment Arm 1 (Control): Subjects received a single oral dose of 45 mg lanraplenib.[1]

Treatment Arm 2 (Interaction): Subjects were pre-treated with a PPI (20 mg of omeprazole)

to increase gastric pH, followed by a single oral dose of 45 mg lanraplenib.[1]

Pharmacokinetic Assessment: Blood samples were collected over a defined period after

lanraplenib administration in both arms.

Bioequivalence Analysis: The area under the curve (AUC) of lanraplenib was compared

between the two treatment arms. The results showed no significant reduction in oral

exposure (AUC = 6.19 µM·hr without omeprazole vs. 6.46 µM·hr with omeprazole),

demonstrating the absence of a pH effect on absorption.[1]

Safety and Tolerability in Humans
Across early phase studies in healthy volunteers, lanraplenib was reported to be well-

tolerated. No serious adverse events or clinically significant laboratory abnormalities were

noted at single doses up to 50 mg and multiple doses up to 50 mg.[1] In a Phase 2 study

involving patients with Sjögren's syndrome, most treatment-emergent adverse events were

mild to moderate (Grade 1 or 2).[6][7]

Conclusion
Lanraplenib is a selective SYK inhibitor with a pharmacokinetic profile that supports a once-

daily oral dosing regimen.[1] Its long half-life of approximately 21-24 hours is a key feature.[1]

Crucially, its absorption is not influenced by gastric pH, allowing for co-administration with

proton pump inhibitors without loss of exposure.[1] While detailed data on its metabolism,

distribution, and excretion are not yet fully published, the available information indicates a
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favorable profile for development in autoimmune and inflammatory diseases. The drug has

demonstrated a tolerable safety profile in clinical studies conducted to date.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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